4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (+)-
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Overview
Description
4-(6-methoxynaphthalen-2-yl)butan-2-ol is a member of naphthalenes.
Scientific Research Applications
Metabolic Pathway Analysis
Matsumoto et al. (2019) explored the metabolic pathway of the prodrug nabumetone, which transforms into its active metabolite through a process involving 4-(6-methoxynaphthalen-2-yl)butan-2-ol. This research highlights the role of non-cytochrome P450 enzymes in the activation pathway of nabumetone, demonstrating its significance in pharmaceutical metabolism (Matsumoto et al., 2019).
Fluorogenic Labeling in Chromatography
Gatti et al. (1990) utilized a derivative of 4-(6-methoxynaphthalen-2-yl)butan-2-ol as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. This method demonstrates the compound's potential in enhancing detection sensitivity in analytical chemistry (Gatti et al., 1990).
Anti-inflammatory Compound Development
A study by Goudie et al. (1978) investigated a series of compounds related to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealing their potential as anti-inflammatory agents. This research indicates the compound's value in developing new pharmaceuticals for inflammation treatment (Goudie et al., 1978).
Vibrational Spectral Analysis
Govindasamy and Gunasekaran (2015) conducted a detailed vibrational spectral analysis of 4-(6-methoxynaphthalen-2-yl)butan-2-ol. Their work contributes to understanding the molecular structure and properties of this compound, providing valuable data for further research in materials science and spectroscopy (Govindasamy & Gunasekaran, 2015).
Selective Binding and Activity at Sigma Receptors
Research by Berardi et al. (2005) on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl, which relate closely to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealed insights into selective binding and activity at sigma receptors. This study is significant for neuropharmacology and drug discovery in targeting sigma receptors (Berardi et al., 2005).
Properties
CAS No. |
65726-26-3 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(2S)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m0/s1 |
InChI Key |
JNVOSYBERVWSGY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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